molecular formula C18H18O3S B14146362 2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane CAS No. 88958-82-1

2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane

Cat. No.: B14146362
CAS No.: 88958-82-1
M. Wt: 314.4 g/mol
InChI Key: ZOPADCPDSHGETQ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane is an organic compound that features a sulfonyl group, an epoxide ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane typically involves the following steps:

    Formation of the Epoxide Ring: This can be achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.

    Introduction of the Sulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like pyridine.

    Addition of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts alkylation or through the use of phenyl Grignard reagents.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Diols: From oxidation of the epoxide ring.

    Sulfides/Thiols: From reduction of the sulfonyl group.

    Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study enzyme mechanisms or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-3-phenyloxirane: Lacks the 2-methylprop-1-en-1-yl group.

    2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-oxirane: Lacks the phenyl group.

    3-Phenyloxirane: Lacks both the benzenesulfonyl and 2-methylprop-1-en-1-yl groups.

Properties

CAS No.

88958-82-1

Molecular Formula

C18H18O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-(2-methylprop-1-enyl)-3-phenyloxirane

InChI

InChI=1S/C18H18O3S/c1-14(2)13-18(17(21-18)15-9-5-3-6-10-15)22(19,20)16-11-7-4-8-12-16/h3-13,17H,1-2H3

InChI Key

ZOPADCPDSHGETQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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